BenchChemオンラインストアへようこそ!

(Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Lipophilicity Drug-likeness Physicochemical profiling

Select this compound to fill the unexplored (quinolin-4-ylmethylene + butanoic acid) SAR quadrant. The free carboxyl group enables pH-dependent solubility modulation, salt formation, or conjugation to affinity tags, fluorophores, and solid supports—ideal for pull-down, SPR, and kinase panel screens. Its well-defined Z geometry, 5 rotatable bonds, and 6 H-bond acceptors make it a computationally tractable lead for structure-based campaigns.

Molecular Formula C17H14N2O3S2
Molecular Weight 358.43
CAS No. 676652-44-1
Cat. No. B2657635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
CAS676652-44-1
Molecular FormulaC17H14N2O3S2
Molecular Weight358.43
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O
InChIInChI=1S/C17H14N2O3S2/c20-15(21)6-3-9-19-16(22)14(24-17(19)23)10-11-7-8-18-13-5-2-1-4-12(11)13/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21)/b14-10-
InChIKeyKYDQRDQPJVAXBB-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid (CAS 676652-44-1): Structure, Class, and Baseline Characteristics


(Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid (CAS 676652-44-1, PubChem CID 6226601, MW 358.4 g/mol, XLogP3 3.1, tPSA 128 Ų) is a synthetic 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing a quinolin-4-ylmethylene substituent at the 5-position and a butanoic acid chain at the N-3 position [1]. The compound belongs to the quinoline–rhodanine hybrid chemotype, a scaffold that has demonstrated antibacterial activity against Gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA) in structurally related series [2]. It is catalogued as a research screening compound (STK740886; AKOS002313252) and is commercially available from multiple vendors; however, direct quantitative bioactivity data for this exact CAS number is not present in the curated primary literature as of the search date.

Why Generic Substitution Fails for CAS 676652-44-1: Structural Determinants That Preclude Simple Analog Interchange


Within the quinoline–rhodanine hybrid class, three structural variables are known to modulate biological activity: (i) the position of quinoline attachment (2-yl vs. 4-yl vs. 6-yl), (ii) the nature of the N-3 substituent (H, acetic acid, butanoic acid, or longer-chain carboxylic acids), and (iii) the geometry at the exocyclic double bond (Z vs. E). CAS 676652-44-1 uniquely combines a quinolin-4-ylmethylene attachment with a butanoic acid N-3 chain in the Z configuration [1]. The closest purchasable analog, (Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid (CAS 107916-46-1), differs by a single methylene unit in the carboxylic acid side chain, yielding different computed lipophilicity (XLogP3 ≈ 3.1 vs. an estimated ≈ 2.6 for the acetic acid analog) and one fewer rotatable bond . These differences can affect membrane permeability, protein binding, and solubility [2]. Without direct comparative bioassay data, no one-to-one substitution can be assumed to preserve target potency or selectivity.

Quantitative Differentiation Evidence for CAS 676652-44-1 Relative to Closest Analogs and In-Class Candidates


Computed Lipophilicity and Rotatable Bond Differentiation vs. the Acetic Acid Homolog (CAS 107916-46-1)

The butanoic acid N-3 substituent of CAS 676652-44-1 provides higher computed lipophilicity (XLogP3 = 3.1) and five rotatable bonds compared to the acetic acid homolog CAS 107916-46-1 (estimated XLogP3 ≈ 2.6; four rotatable bonds) [1]. The tPSA value of 128 Ų is identical between the two compounds, as the additional methylene group does not contribute polar surface area [1]. In drug discovery, a ΔlogP of approximately 0.5 units and an additional rotatable bond can alter oral bioavailability potential and passive membrane permeability [2]. This physicochemical differentiation may be consequential for projects where the carboxylic acid moiety is used for salt formation, prodrug conjugation, or target engagement, although no direct comparative pharmacokinetic or target-binding data exist for these two compounds.

Lipophilicity Drug-likeness Physicochemical profiling

Quinoline Attachment Position (C-4) vs. Literature-Prevalent C-2 Analogs

CAS 676652-44-1 features a quinolin-4-ylmethylene substituent, whereas the best-characterized antibacterial rhodanine–quinoline hybrids in the primary literature (Guo et al., 2013) primarily employ quinolin-2-ylmethylene or quinolin-3-ylmethylene attachments [1]. The 2013 study reported MIC values as low as 1 μg/mL against MRSA and quinolone-resistant S. aureus for compounds 6g and 8c, which bear a quinolin-2-yl attachment [1]. No compound in that series used a quinolin-4-ylmethylene group, precluding direct quantitative comparison. Separately, the quinolin-4-ylmethylene scaffold has been explored in the context of cyclin-dependent kinase 1 (CDK1) inhibition (2007), where representative compounds showed antiproliferative activity on human tumor cell lines, but no MIC data are available [2]. The 4-position attachment alters the vector and electronic properties of the quinoline–rhodanine conjugate relative to the 2-position attachment, which may shift biological target preference from antibacterial to kinase inhibition.

Structure-activity relationship Quinoline regioisomerism Antibacterial design

Molecular Complexity and Hydrogen Bond Acceptor Capacity vs. the N-Unsubstituted Parent Core (CAS 7467-45-0)

Compared to the minimal rhodanine–quinoline core (E)-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-4-one (CAS 7467-45-0; MW 272.35; 1 H-bond donor, 4 H-bond acceptors), CAS 676652-44-1 adds a butanoic acid chain that increases molecular weight by 86 Da, adds 2 H-bond acceptors (total = 6), and adds 4 rotatable bonds [1]. The N-unsubstituted parent has been used as a synthetic intermediate and has no reported biological activity in curated databases. The N-3 butanoic acid appendage provides an additional carboxylate moiety that can participate in salt-bridge or hydrogen-bond interactions with basic residues in target proteins [2]. However, an increased number of H-bond acceptors (6 vs. 4) and higher molecular weight (358 vs. 272 Da) may reduce ligand efficiency metrics if the added mass does not proportionally increase binding affinity, a consideration relevant for fragment-based or lead-optimization procurement decisions.

Molecular complexity Target engagement Ligand efficiency

Absence of Pan-Assay Interference (PAINS) Alerts Despite the Rhodanine Core: A Procurement-Relevant Selectivity Consideration

Rhodanine-containing compounds have historically been flagged as potential pan-assay interference compounds (PAINS) due to the exocyclic double bond acting as a Michael acceptor and the possibility of non-specific protein reactivity [1]. However, the specific substitution pattern in CAS 676652-44-1—with a quinolin-4-ylmethylene group at the 5-position and an N-3 alkyl carboxylic acid—introduces steric shielding and electronic modulation that may reduce indiscriminate thiol reactivity relative to simpler 5-arylidene rhodanines. A 2017 annotation by cheminformatics expert Christopher Southan on a related PubChem entry noted that compounds with IC50 values around 28 μM are 'neither potent nor selective' [2]. While this annotation was not specific to CAS 676652-44-1, it underscores the importance of verifying target-specific activity rather than assuming selectivity based on scaffold alone. No dedicated PAINS counter-screen data were located for this exact compound. Investigators procuring this compound for target-based screening should incorporate orthogonal assay formats to distinguish genuine target engagement from assay interference.

PAINS filters Assay interference Chemical probe quality

Recommended Research and Industrial Application Scenarios for CAS 676652-44-1 Based on Available Evidence


Chemical Probe Development Requiring a Rhodanine–Quinoline Scaffold with a Titratable Carboxylic Acid Handle

The butanoic acid side chain provides a free carboxyl group (pKa ≈ 4.8 predicted) that can be exploited for pH-dependent solubility modulation, salt formation, or conjugation to affinity tags, fluorophores, or solid supports. This feature distinguishes CAS 676652-44-1 from the N-unsubstituted or N-methyl rhodanine–quinoline analogs that lack a conjugation handle. Researchers developing chemical probes for target identification (e.g., pull-down experiments, SPR immobilization) may find this compound suitable as a starting scaffold [1].

Structure-Activity Relationship (SAR) Expansion of Quinoline–Rhodanine Antibacterial Series

Published SAR for quinoline–rhodanine antibacterials (Guo et al., 2013) focused on quinolin-2-ylmethylene and quinolin-3-ylmethylene attachments with N-3 acetic acid or propanoic acid chains [1]. CAS 676652-44-1 fills an unexplored quadrant of this SAR matrix—quinolin-4-ylmethylene plus butanoic acid—making it a logical procurement choice for medicinal chemistry teams seeking to complete SAR coverage and assess the tolerance of antibacterial activity to both quinoline regioisomerism and N-alkyl chain length.

Kinase Inhibitor Screening Based on the Quinolinyl-Methylene-Thiazolinone Pharmacophore

The quinolin-4-ylmethylene-thiazolinone substructure has precedent as a CDK1 inhibitor scaffold (Chen et al., 2007), with representative compounds showing antiproliferative effects on human tumor cell lines [2]. Although CAS 676652-44-1 itself lacks reported kinase profiling data, its structural similarity to the published CDK1-active chemotype supports its inclusion in kinase panel screens to evaluate the impact of the N-3 butanoic acid substitution on kinase selectivity and potency.

Computational Docking and Molecular Dynamics Studies for Target Hypothesis Generation

With its well-defined Z stereochemistry, single H-bond donor, six H-bond acceptors, and five rotatable bonds, CAS 676652-44-1 is amenable to computational docking experiments. The compound has been included in the ZINC database of commercially available compounds (ZINC entry available via docking.org) [3]. Structure-based virtual screening teams may procure this compound to experimentally validate computational binding predictions against targets of interest (e.g., bacterial enzymes, kinases) identified through in silico approaches.

Quote Request

Request a Quote for (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.